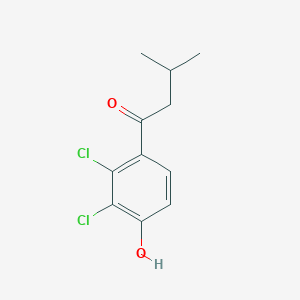
1-(2,3-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one is a chemical compound with the molecular formula C10H10Cl2O2 It is known for its unique structure, which includes a dichlorophenyl group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the acylation of 2,3-dichlorophenol with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a non-polar solvent like carbon disulfide (CS2) . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain reaction conditions and optimize yield. The purification of the product is achieved through techniques such as flash chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2,3-Dichloro-4-oxophenyl)-3-methylbutan-1-one.
Reduction: Formation of 1-(2,3-Dichloro-4-hydroxyphenyl)-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,3-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the dichlorophenyl group can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dichloro-4-hydroxyphenyl)-1-butanone
- 1-(2,3-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one
Uniqueness
1-(2,3-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one is unique due to its specific substitution pattern and the presence of both hydroxy and dichlorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H12Cl2O2 |
|---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
1-(2,3-dichloro-4-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H12Cl2O2/c1-6(2)5-9(15)7-3-4-8(14)11(13)10(7)12/h3-4,6,14H,5H2,1-2H3 |
InChI Key |
IRIYBLVBHXOKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=C(C=C1)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


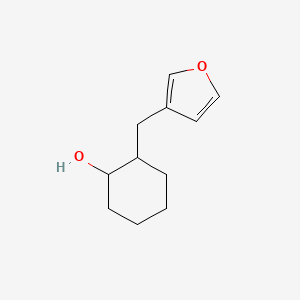
![3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13318683.png)
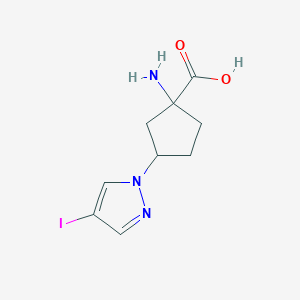
![2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13318691.png)

![3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13318706.png)
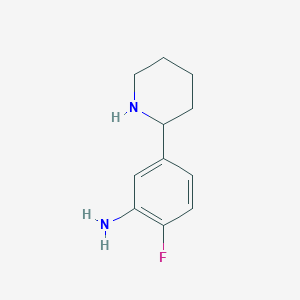
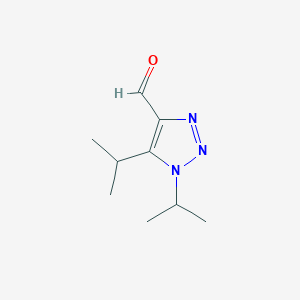
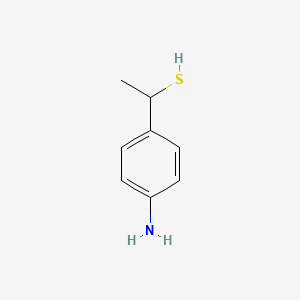
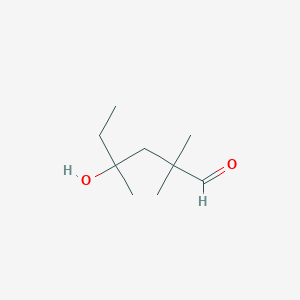
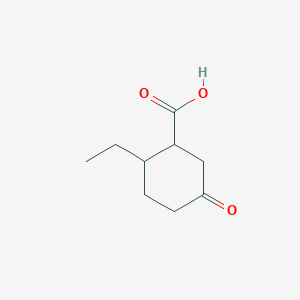
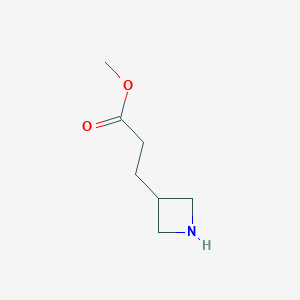
![2-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13318734.png)

